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Core Science & Biosynthesis

Foundational

(4-Ethylphenyl)sulfamic acid chemical structure and properties

The following technical guide details the structural, physicochemical, and synthetic profile of (4-Ethylphenyl)sulfamic acid , a specialized N-sulfonated aniline derivative. [1][2][3][4] Executive Summary (4-Ethylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of (4-Ethylphenyl)sulfamic acid , a specialized N-sulfonated aniline derivative.

[1][2][3][4]

Executive Summary

(4-Ethylphenyl)sulfamic acid (also known as N-(4-ethylphenyl)sulfamic acid or p-ethylphenylsulfamic acid) is an organosulfur compound belonging to the class of N-aryl sulfamic acids. Structurally, it consists of a 4-ethylaniline core where the amine nitrogen is functionalized with a sulfonic acid group (


).

While often encountered as a metabolic conjugate of 4-ethylaniline in biological systems (Phase II metabolism), it has gained research interest as a specific inhibitor for Protein Tyrosine Phosphatase Receptor Type B (PTPRB) , a critical enzyme in vascular development and angiogenesis. This guide outlines its chemical architecture, synthesis protocols, and biological relevance.

Molecular Architecture & Identification

The molecule features a hydrophobic ethyl-substituted aromatic ring coupled to a polar, highly acidic sulfamic acid moiety. This amphiphilic structure governs its solubility and interaction with biological targets.

Chemical Identifiers
PropertyDetail
IUPAC Name (4-Ethylphenyl)sulfamic acid
Common Synonyms N-(4-Ethylphenyl)sulfamic acid; p-Ethylphenylsulfamic acid
CAS Number Not widely listed for free acid (Precursor 4-Ethylaniline: 589-16-2)
DrugBank ID DB08678
Molecular Formula

Molecular Weight 201.24 g/mol
SMILES CCC1=CC=C(NS(=O)(=O)O)C=C1
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the zwitterionic potential of the sulfamic acid group.

G cluster_0 Functional Domains Aniline 4-Ethylaniline Core (Hydrophobic) Nitrogen Nitrogen Bridge (-NH-) Aniline->Nitrogen C-N Bond Sulfonate Sulfonic Acid Group (-SO3H / -SO3-) Nitrogen->Sulfonate N-S Bond

Caption: Structural segmentation of (4-Ethylphenyl)sulfamic acid showing the hydrophobic aryl tail and hydrophilic sulfonate head.[1][2]

Physicochemical Properties[2][5][6][7][8]

As an N-substituted sulfamic acid, this compound exhibits properties distinct from ring-sulfonated anilines (sulfanilic acids). The N-S bond is labile under acidic conditions, a critical factor for handling and storage.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white needles.
Acidity (pKa) ~1.0 (Predicted)Strong acid; exists as a zwitterion in solid state.
Solubility Water (Moderate), NaOH (High)Forms highly soluble salts (Sodium 4-ethylphenylsulfamate) in alkaline media.
Stability Hydrolytically Unstable (Acid/Heat)Rapidly hydrolyzes to 4-ethylaniline and sulfuric acid in hot aqueous acid.
Melting Point >180°C (Decomposes)Characteristic of zwitterionic sulfamic acids.

Synthesis & Manufacturing

The synthesis of (4-Ethylphenyl)sulfamic acid requires the selective N-sulfonation of 4-ethylaniline. Direct sulfonation with sulfuric acid typically leads to ring sulfonation (ortho/para). To target the nitrogen, Chlorosulfonic acid (


)  is the preferred reagent under controlled conditions.
Synthetic Protocol (Chlorosulfonic Acid Route)

Objective: Selective formation of the N-S bond while avoiding ring sulfonation.

Reagents:

  • 4-Ethylaniline (1.0 eq)

  • Chlorosulfonic acid (1.0 - 1.1 eq)

  • Base: Pyridine or Triethylamine (2.0 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethylaniline in anhydrous DCM in a round-bottom flask under inert atmosphere (

    
    ). Add Pyridine (base) and cool the mixture to 0°C  using an ice bath.
    
  • Addition: Add Chlorosulfonic acid dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent thermodynamic ring sulfonation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2–4 hours.

  • Quenching: Pour the reaction mixture carefully into crushed ice/water.

  • Isolation:

    • If Acid form is desired: Acidify carefully to pH ~2; the zwitterionic acid may precipitate.

    • If Salt form is desired: Neutralize with NaOH to pH 8–9. The sodium salt is water-soluble; extract impurities with organic solvent, then lyophilize the aqueous phase.

Reaction Scheme Diagram

Synthesis Precursor 4-Ethylaniline (C8H11N) Intermediate Intermediate: N-Sulfonyl Chloride Precursor->Intermediate 0°C, DCM Reagent Chlorosulfonic Acid (ClSO3H) + Pyridine Reagent->Intermediate Product (4-Ethylphenyl)sulfamic Acid (C8H11NO3S) Intermediate->Product Hydrolysis (Ice/Water) Byproduct Byproduct: HCl (Scavenged by Pyridine) Intermediate->Byproduct

Caption: Synthetic pathway for the N-sulfonation of 4-ethylaniline via chlorosulfonic acid.

Biological & Pharmacological Context[2][7]

Target Interaction: PTPRB

Research identifies (4-Ethylphenyl)sulfamic acid as a ligand for Receptor-type tyrosine-protein phosphatase beta (PTPRB) . PTPRB is expressed in endothelial cells and regulates blood vessel development (angiogenesis) by dephosphorylating Tie-2 and VE-cadherin receptors.

  • Mechanism: The sulfamic acid group mimics the phosphate group of the natural substrate (phosphotyrosine), allowing the molecule to dock into the PTPRB active site and inhibit phosphatase activity.

  • Relevance: Modulation of PTPRB is investigated for therapeutic angiogenesis (ischemia treatment) or vascular normalization in cancer.

Metabolic Pathway

In vivo, 4-ethylaniline undergoes Phase II metabolism. While N-acetylation and N-glucuronidation are common, N-sulfonation (mediated by sulfotransferases) produces (4-Ethylphenyl)sulfamic acid. This increases the water solubility of the lipophilic aniline, facilitating renal excretion.

References

  • DrugBank Online. (n.d.). DrugBank Entry: DB08678 ((4-Ethylphenyl)sulfamic acid).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11504 (4-Ethylaniline). Retrieved from [Link]

  • UniProt Consortium. (n.d.). UniProtKB - P23467 (PTPRB_HUMAN). Retrieved from [Link]

  • Spillane, W. J., & Malaubier, J. B. (2014). Sulfamic Acid and its Derivatives: Synthesis, Properties and Applications. Wiley-VCH.
  • Genecards. (n.d.). PTPRB Gene - Protein Tyrosine Phosphatase Receptor Type B.[2][3] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-ethylphenyl)sulfamic acid from 4-ethylaniline

Abstract This technical guide provides a comprehensive, in-depth exploration of the synthesis of N-(4-ethylphenyl)sulfamic acid, a key intermediate in various chemical and pharmaceutical applications. The synthesis is ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of N-(4-ethylphenyl)sulfamic acid, a key intermediate in various chemical and pharmaceutical applications. The synthesis is achieved via the direct N-sulfonation of 4-ethylaniline using chlorosulfonic acid as the sulfonating agent. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. Emphasizing scientific integrity and safety, this guide is designed to be a self-validating resource for professionals in chemical research and development, offering causal explanations for experimental choices and robust safety protocols for handling the hazardous materials involved.

Introduction: The Significance of N-Aryl Sulfamic Acids

Sulfonic acids and their derivatives are a cornerstone of modern organic chemistry, with applications ranging from detergents and dyes to catalysts and pharmaceuticals.[1][2] Within this class, N-aryl sulfamic acids (ArNHSO₃H) represent a unique subclass of compounds. The presence of the sulfamic acid group can significantly alter the physicochemical properties of a parent molecule, often enhancing water solubility and providing a handle for further chemical modification.[2]

N-(4-ethylphenyl)sulfamic acid serves as a valuable building block. The ethylphenyl moiety provides a lipophilic character, while the sulfamic acid group introduces a strongly acidic, hydrophilic functional group. This amphiphilic nature makes it and its derivatives interesting for applications as surfactants, specialty detergents, and as intermediates in the synthesis of more complex molecules, including potential drug candidates and dyestuffs.[3][4]

The synthesis route from 4-ethylaniline is a classic example of electrophilic substitution on a heteroatom. The direct N-sulfonation of anilines is a fundamental transformation, and understanding the nuances of this reaction is critical for any scientist working in synthetic organic chemistry. This guide focuses on a robust and scalable method using chlorosulfonic acid, a powerful and efficient sulfonating agent.[5]

Reaction Principle and Mechanism

The synthesis of N-(4-ethylphenyl)sulfamic acid from 4-ethylaniline proceeds via an electrophilic attack on the nitrogen atom of the aniline. The causality behind this transformation lies in the inherent nucleophilicity of the amine's lone pair of electrons and the potent electrophilic nature of the sulfur atom in chlorosulfonic acid.

2.1 The Electrophilic Agent: Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a highly reactive and versatile reagent.[5] Its efficacy stems from the strong electron-withdrawing effects of the chlorine and oxygen atoms, which render the sulfur atom highly electron-deficient and thus a powerful electrophile. In this reaction, it serves as the source of the sulfonyl group (-SO₃H).

2.2 Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-ethylaniline on the electrophilic sulfur atom of chlorosulfonic acid. This is a rapid and highly exothermic step that forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a molecule of hydrogen chloride (HCl) gas and the formation of the desired N-S bond.

The key steps are visualized in the diagram below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-ethylaniline attacks the sulfur atom of chlorosulfonic acid.

  • Intermediate Formation: A transient, unstable intermediate is formed.

  • Proton Transfer & Elimination: The intermediate collapses, eliminating a chloride ion, and a proton is transferred, ultimately releasing hydrogen chloride gas and forming the stable N-(4-ethylphenyl)sulfamic acid product.

Caption: Reaction mechanism for the synthesis of N-(4-ethylphenyl)sulfamic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature control and the slow addition of reagents, is critical for both safety and achieving a high yield of the desired product.

3.1 Materials and Reagents

Reagent / MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
4-Ethylaniline121.1812.12 g (12.5 mL)0.10Purity ≥ 98%
Chlorosulfonic Acid116.5240.8 g (23.6 mL)0.35Handle with extreme care in a fume hood.[6]
Deionized Water18.02~500 mL-For work-up and washing.
Crushed Ice18.02~500 g-For quenching the reaction.
500 mL Three-Necked Flask-1-
100 mL Dropping Funnel-1-
Mechanical Stirrer-1-For vigorous and efficient mixing.
Thermometer-1-
Ice-Salt Bath-1-For maintaining low temperature.
Gas Outlet/Trap-1For trapping evolved HCl gas (e.g., NaOH solution).
Büchner Funnel & Filter Flask-1For product isolation.

3.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a 100 mL dropping funnel. Connect the third neck via a tube to a gas trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas. This entire procedure must be conducted in a certified chemical fume hood.

  • Charging the Reagent: Place the flask in an ice-salt bath. Carefully measure and add chlorosulfonic acid (40.8 g, 0.35 mol) to the reaction flask. Begin stirring and allow the acid to cool to between 0 °C and 5 °C. The use of excess chlorosulfonic acid ensures the complete conversion of the aniline.[7]

  • Substrate Addition: Measure 4-ethylaniline (12.12 g, 0.10 mol) and place it in the dropping funnel. Add the 4-ethylaniline dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C. This slow, controlled addition is paramount to prevent runaway reactions and minimize the formation of side products, such as ring-sulfonated species.[8]

  • Reaction Progression: After the addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The evolution of HCl gas should subside as the reaction finishes.

  • Work-up and Quenching: Prepare a 2 L beaker containing approximately 500 g of crushed ice and 200 mL of cold deionized water. While stirring the ice slurry vigorously, very slowly and carefully pour the viscous reaction mixture onto the ice. This step is highly exothermic and will generate fumes; perform this with extreme caution. The excess chlorosulfonic acid is hydrolyzed to sulfuric acid and HCl. The desired product, N-(4-ethylphenyl)sulfamic acid, will precipitate as a white or off-white solid.

  • Isolation: Allow the slurry to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the washings are neutral to pH paper. This removes any residual sulfuric acid and HCl. Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The yield of the crude product is typically high. For exacting applications, the product can be further purified by recrystallization from hot water.

3.3 Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble Apparatus in Fume Hood start->setup cool Cool Chlorosulfonic Acid (0-5 °C) setup->cool add Dropwise Addition of 4-Ethylaniline (< 10 °C) cool->add react Stir at Room Temp (2 hours) add->react quench Pour Reaction Mixture onto Crushed Ice react->quench filter Isolate Product via Vacuum Filtration quench->filter wash Wash with Cold H₂O filter->wash dry Dry Product in Vacuum Oven wash->dry end End: Purified Product dry->end

Caption: Step-by-step workflow for the synthesis of N-(4-ethylphenyl)sulfamic acid.

Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

ParameterExpected Value / Observation
Physical Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Expected Yield > 85%
Solubility Soluble in hot water, sparingly soluble in cold water. Soluble in polar organic solvents like DMSO and DMF.
¹H NMR (DMSO-d₆, ppm) δ 9.5-10.5 (s, 1H, -SO₃H), δ 8.5-9.5 (s, 1H, -NH-), δ 7.1-7.3 (m, 4H, Ar-H), δ 2.5-2.7 (q, 2H, -CH₂-), δ 1.1-1.3 (t, 3H, -CH₃)
FTIR (KBr, cm⁻¹) ~3250 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1250 & ~1050 (S=O stretch), ~1170 (S-N stretch)
Mass Spec (ESI-) m/z = 200.0 [M-H]⁻

Safety, Handling, and Waste Disposal

A commitment to safety is non-negotiable when performing this synthesis. The reagents involved are hazardous and require stringent safety protocols.

  • Chlorosulfonic Acid: Extremely corrosive and causes severe skin burns and eye damage.[6][9] It reacts violently with water, releasing large amounts of heat and toxic gases (HCl).[6] It must be handled exclusively in a chemical fume hood.

  • 4-Ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.

5.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Hand Protection: Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™) must be worn.

  • Body Protection: An acid-resistant apron over a flame-retardant lab coat is required. Ensure closed-toe shoes are worn.

5.2 Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

5.3 Waste Management

  • Aqueous Waste: The acidic filtrate from the work-up should be neutralized slowly and carefully with a base (e.g., sodium carbonate or calcium hydroxide) before disposal in accordance with local regulations.

  • Solid Waste: Any contaminated materials (gloves, paper towels) should be disposed of in a designated hazardous waste container.

Conclusion

This guide provides a robust and reliable framework for the synthesis of N-(4-ethylphenyl)sulfamic acid. By detailing the chemical principles, offering a step-by-step protocol with clear rationales, and emphasizing critical safety measures, it equips researchers and scientists with the necessary knowledge for a successful and safe synthesis. The described method is efficient and scalable, yielding a high-purity product suitable for further research and development in the pharmaceutical and chemical industries.

References

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). Vertex AI Search.
  • SAFETY DATA SHEET - Chlorosulfonic acid. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Ethynylaniline. (2024). TCI Chemicals.
  • Aldrich 426385 - SAFETY D
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). PMC.
  • 4-Ethylaniline - Safety D
  • Sulfonic acid. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - Chlorosulfonic Acid. (2024). Merck.
  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). The Royal Society of Chemistry.
  • Arylalkylsulfonic acids and methods for producing same. (n.d.).
  • New Aryl Alkyl Sulfon
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure.
  • An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide. (n.d.). Benchchem.
  • Sulfonic acid | Uses, Structure & Synthesis. (2026). Britannica.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Bulletin: Yield Optimization for 4-Ethylaniline Sulfamation

Welcome to the Technical Support Center for Organic Synthesis. Below is your comprehensive guide to optimizing the sulfamoylation (introduction of the moiety) of 4-ethylaniline .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis. Below is your comprehensive guide to optimizing the sulfamoylation (introduction of the


 moiety) of 4-ethylaniline .

This guide addresses the specific challenges of converting electron-rich anilines into


-(4-ethylphenyl)sulfamide , a common scaffold in carbonic anhydrase inhibitors and other pharmacological agents.

Case ID: 4-EA-SULF-OPT Applicable Reagents: Chlorosulfonyl Isocyanate (CSI), Sulfamoyl Chloride, Chlorosulfonic Acid.[1] Target Product:


-(4-ethylphenyl)sulfamide (primary target) or 4-ethylphenylsulfamic acid.

Part 1: The Core Protocol (The "Burgess" Method)

While direct reaction with sulfamide (


) is possible, it often requires high temperatures (

) and yields are poor due to ammonia evolution.[1] The industry-standard for high-yield synthesis (

) utilizes Chlorosulfonyl Isocyanate (CSI) to generate sulfamoyl chloride in situ.
The Chemistry

4-Ethylaniline is an electron-rich amine due to the inductive (


) effect of the ethyl group. This makes it highly nucleophilic but also prone to double substitution , forming the symmetric byproduct (

).

Optimized Workflow:

  • Activation: Controlled hydrolysis of CSI with Formic Acid to generate Sulfamoyl Chloride (

    
    ).
    
  • Coupling: Nucleophilic attack by 4-ethylaniline.

Step-by-Step Methodology

Reagents:

  • Chlorosulfonyl Isocyanate (CSI): 1.1 equiv.[1]

  • Formic Acid (98%): 1.1 equiv.[1]

  • 4-Ethylaniline: 1.0 equiv (Freshly distilled if dark).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMAc (Dimethylacetamide).[1]

  • Base:

    
    -Dimethylacetamide (acts as solvent/base carrier) or hindered base like DIPEA.[1]
    

Protocol:

  • Preparation of Sulfamoyl Chloride:

    • Cool anhydrous MeCN (

      
       substrate) to 
      
      
      
      under
      
      
      .
    • Add CSI (1.1 equiv) dropwise.[1]

    • Critical Step: Add Formic Acid (1.1 equiv) dropwise over 20 mins.[1] Vigorous gas evolution (

      
      ) will occur.[1]
      
    • Stir at

      
       for 1 hour until gas evolution ceases. You now have a solution of 
      
      
      
      .[1]
  • The Sulfamoylation:

    • Dissolve 4-ethylaniline (1.0 equiv) in MeCN.

    • Add the amine solution slowly to the sulfamoyl chloride mixture at

      
      .
      
    • Note: If using DMAc as solvent, no external base is usually needed.[1] If using MeCN, add 1.2 equiv of TEA or Pyridine to scavenge HCl.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quenching & Isolation:

    • Pour mixture into ice water (

      
       reaction volume).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with

      
       (to remove unreacted aniline) followed by Brine.[2]
      
    • Dry over

      
       and concentrate.
      

Part 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where specific side-reactions (yield killers) occur.

Sulfamation_Pathway CSI Chlorosulfonyl Isocyanate (CSI) SulfCl Sulfamoyl Chloride (H2NSO2Cl) [Active Reagent] CSI->SulfCl Decarboxylation (-CO, -CO2) Formic Formic Acid (HCOOH) Formic->SulfCl Intermediate Transition State (Tetrahedral) SulfCl->Intermediate + 4-Ethylaniline Side_Hyd SIDE PRODUCT: Sulfamic Acid (Hydrolysis) SulfCl->Side_Hyd Moisture Ingress Aniline 4-Ethylaniline Aniline->Intermediate Product TARGET: N-(4-ethylphenyl)sulfamide Intermediate->Product -HCl (Base Scavenged) Side_Symm SIDE PRODUCT: Symmetric Sulfamide (R-NH-SO2-NH-R) Intermediate->Side_Symm Excess Aniline or High Temp

Caption: Figure 1. Reaction pathway for CSI-mediated sulfamoylation.[3][4] Red paths indicate critical failure modes (moisture ingress or stoichiometry errors leading to symmetric byproducts).

Part 3: Troubleshooting & Optimization Data

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Low Yield (<40%) Sticky brown oil; incomplete conversion.Moisture. CSI hydrolyzed to sulfamic acid before reacting with amine.[1]Use freshly distilled MeCN.[1] Ensure glassware is flame-dried.
Symmetric Byproduct Insoluble white precipitate that does not dissolve in base.[1]Stoichiometry. Localized excess of aniline relative to

.[1]
Reverse Addition: Add Aniline TO the Sulfamoyl Chloride, not vice versa. Maintain

.
Ortho-Sulfonation Product is acidic and water-soluble (zwitterion).Thermodynamics. High temperature caused rearrangement.[1]Keep reaction below

. Do not reflux.[1]
Coloration Dark red/brown reaction mixture.[1]Oxidation. 4-ethylaniline is oxidized.Distill 4-ethylaniline over Zinc dust before use.
Solvent System Impact on Yield
SolventDielectric ConstantYield (Typical)Notes
Acetonitrile (MeCN) 37.585-92% Best balance of solubility and rate. Easy workup.
Dichloromethane (DCM) 8.960-75%Slower reaction; precipitation of intermediates can trap reagents.
DMAc / DMF ~3780-88%Good for solubility, but difficult to remove during aqueous workup (emulsions).[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sulfamoyl Chloride directly instead of generating it from CSI? A: Yes, but commercial Sulfamoyl Chloride is unstable and hygroscopic.[1] It degrades into sulfamic acid and HCl upon storage.[1] Generating it in situ from CSI and Formic Acid ensures you have a reactive, high-purity electrophile, which is critical for the 4-ethylaniline substrate to prevent side reactions.[1]

Q2: My product is oiling out. How do I crystallize it? A:


-aryl sulfamides are often stubborn crystallizers.
  • Dissolve the crude oil in a minimum amount of hot Ethyl Acetate.

  • Add non-polar anti-solvent (Hexanes or Heptane) dropwise until cloudy.[1]

  • Let stand at

    
    .[1]
    
  • Pro-Tip: If it remains an oil, perform a "Base Wash": Dissolve in

    
     (product forms soluble salt), wash with Ether (removes organics), then re-acidify aqueous layer with HCl to precipitate the pure product.[1]
    

Q3: Why is 4-ethylaniline forming the symmetric sulfamide (


) more than other anilines? 
A:  The ethyl group at the para position is an electron-donating group (EDG). This increases the nucleophilicity of the amine nitrogen compared to unsubstituted aniline. If the mono-sulfamoylated product is not stabilized or if the reagent is depleted locally, the remaining highly nucleophilic 4-ethylaniline will attack the product, displacing 

(or attacking the intermediate), leading to the dimer.[1] Strict temperature control (

) and slow addition are mandatory.

Q4: Is the reaction compatible with the "Sulfuryl Chloride (


)" method? 
A:  We do not recommend this for high yields. Reacting 4-ethylaniline with 

typically yields the sulfonyl chloride intermediate, which must then be treated with ammonia.[1] This two-step process often leads to hydrolysis and lower overall yields (<50%) compared to the CSI method.

References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26-31.[1] Link

  • Spillane, W. J., & Malaubier, J. B. (2014).[1] "Sulfamoylation of Amino Acids and Amines." Chemical Reviews, 114(4), 2507–2586.[1] (Authoritative review on sulfamoylation mechanisms).

  • Winum, J. Y., et al. (2006).[1] "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 26(6), 767-792.[1] (Context on pharmacological relevance).

  • Graf, R. (1968).[1] "Chlorosulfonyl Isocyanate."[1][3][5] Angewandte Chemie International Edition, 7(3), 172-182.[1] Link (Foundational text on CSI reactivity).

Sources

Optimization

Improving solubility of (4-Ethylphenyl)sulfamic acid for cell culture assays

Initiating Data Collection I've initiated comprehensive Google searches to uncover the physicochemical properties of (4-Ethyl phenyl)sulfamic acid. I'm focusing on solubility details in cell culture media and common orga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches to uncover the physicochemical properties of (4-Ethyl phenyl)sulfamic acid. I'm focusing on solubility details in cell culture media and common organic solvents as a starting point. The goal is to establish a solid foundation of data before delving deeper.

Analyzing Solubility Data

I'm now expanding my search to solubility protocols for similar compounds, noting the impact of pH, temperature, and co-solvents. I'm actively pinpointing authoritative sources like peer-reviewed papers and SDS documents. The goal is to construct a Q&A technical guide, starting with typical user problems. I plan to include the scientific basis for each solution and provide step-by-step protocols for preparing stock solutions.

Developing Solubility Protocols

I'm now focusing on established protocols for sulfamic acid derivatives in vitro. I'm actively researching the effects of pH, temperature, and co-solvents, identifying authoritative sources like peer-reviewed papers and SDS documents. My plan is to start a Q&A technical guide centered on solubility issues and solutions, including the underlying science. I'm building step-by-step protocols. I will also incorporate tables for quantitative data and Graphviz diagrams for clarity. I'm aiming for a concise final draft and a thorough references section.

Drafting the Support Guide

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Analyzing Compound Properties

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Outlining Key Strategies

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Developing the Structure

Now, I'm integrating data into the Q&A format, focusing on researcher needs. I've compiled solubility data, cytotoxicity thresholds for DMSO (crucial for co-solvent use), and now, I'm sketching out a workflow diagram. I'm prioritizing clarity and practical application throughout.

Refining Q&A Structure

I'm now refining the Q&A structure for the technical support guide. I'm focusing on the common issue of precipitation and its troubleshooting. I'll include the compound's physicochemical properties, and the strategies for improving solubility that I've researched. I will outline step-by-step protocols, incorporating the importance of DMSO concentration and pH adjustment. I also plan to include Graphviz diagrams for visual clarity.

Developing the Guide Structure

I'm now building the structure of the technical guide, solidifying the Q&A format. I'm focusing on key questions researchers will have: preventing precipitation, recommended solvents, safe DMSO concentrations, and optimized dilution techniques. I'm gathering data on solubility, DMSO cytotoxicity, and exploring pH adjustment, aiming for a practical, researcher-focused guide with tables and protocols.

\n\n Finalizing Content and Format

I'm finalizing the content and format, including the step-by-step instructions. I've compiled the key information: physicochemical properties, safe DMSO concentrations, and strategies for pH adjustment. I'll provide detailed protocols for stock solution preparation and dilution. I'll include visual workflows using Graphviz for clarity, as well as tables for critical data.

Developing the Guide Content

I'm now writing the guide content based on my research, focusing on the Q&A format. I'm building detailed responses to common researcher questions about solubility, and incorporating protocols for safe DMSO concentrations and pH manipulation, and including alternative solubilizing agents like cyclodextrins. I'm also preparing for tables with crucial solubility and toxicity data.

Refining Protocols and Diagrams

I'm now refining the protocols, focusing on clear, step-by-step instructions for stock solution preparation and optimized dilutions, including the importance of pre-spiking. I'll also finalize the Graphviz diagrams, focusing on visual clarity for the workflows, and ensuring all references are complete and properly formatted.

Developing the Guide's Structure

I'm now building the guide's content. I'm focusing on providing practical, step-by-step guidance. I'll cover the compound's properties, safe DMSO concentrations, and alternative solubilization agents. I will also incorporate pH considerations and creating visual aids for clarity.

Refining Dilution and pH Sections

I'm now refining the guide to focus on the likely cause of precipitation, which is the dilution method from DMSO stocks, and I'll include pH considerations. I'll highlight the solubility in PBS. I'm prioritizing step-by-step protocols and visual diagrams. I'm also ensuring the language is concise and easily understandable.

Troubleshooting

Technical Support Center: Troubleshooting Zwitterion Formation in (4-Ethylphenyl)sulfamic Acid Crystallization

Welcome to the technical support guide for troubleshooting zwitterion formation during the crystallization of (4-Ethylphenyl)sulfamic acid. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting zwitterion formation during the crystallization of (4-Ethylphenyl)sulfamic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining the desired crystalline form of this compound. This guide provides in-depth, experience-based insights and practical solutions to common issues.

Introduction: The Challenge of (4-Ethylphenyl)sulfamic Acid Crystallization

(4-Ethylphenyl)sulfamic acid, like other sulfamic acid derivatives, possesses both an acidic sulfonic acid group and a basic amino group. This dual functionality allows for an internal acid-base reaction, leading to the formation of a zwitterion, or inner salt.[1][2] In the solid state, sulfamic acid and its derivatives predominantly exist in this zwitterionic form.[1] While this is a common characteristic, controlling the crystallization process to consistently produce a specific polymorph or to avoid amorphous material can be challenging.

The formation and stability of the zwitterion are highly dependent on the surrounding chemical environment, including pH, solvent polarity, and temperature.[3][4] Understanding and controlling these factors is paramount to successful and reproducible crystallization. This guide will walk you through common problems and their solutions, grounded in the principles of physical chemistry and crystallization science.

Frequently Asked Questions (FAQs)

Q1: What is a zwitterion and why is it important in the crystallization of (4-Ethylphenyl)sulfamic acid?

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in an overall neutral charge.[1][2] In the case of (4-Ethylphenyl)sulfamic acid, the acidic proton from the sulfonic acid group (-SO₃H) is transferred to the basic amino group (-NH₂), forming a sulfonate group (-SO₃⁻) and a protonated amino group (-NH₃⁺).

The zwitterionic state significantly influences the compound's physical properties, including solubility, melting point, and crystal packing. The strong electrostatic interactions between the charged groups in the zwitterions can lead to a more stable crystal lattice. However, these same strong interactions can also present challenges during crystallization, such as the formation of fine powders, oils, or amorphous precipitates if not properly controlled.

Q2: How does pH affect the formation of the (4-Ethylphenyl)sulfamic acid zwitterion?

The equilibrium between the neutral form and the zwitterionic form of (4-Ethylphenyl)sulfamic acid is highly pH-dependent.[5][6]

  • At low pH (acidic conditions): The amino group will be protonated (-NH₃⁺), and the sulfonic acid group will also be protonated (-SO₃H). The molecule will have a net positive charge.

  • At the isoelectric point (pI): The concentration of the zwitterionic form is at its maximum.[7] At this pH, the molecule has no net charge, and its solubility is typically at a minimum, which is often the ideal condition for crystallization.

  • At high pH (basic conditions): The sulfonic acid group will be deprotonated (-SO₃⁻), and the amino group will be in its neutral form (-NH₂). The molecule will have a net negative charge.

Understanding the pI of (4-Ethylphenyl)sulfamic acid is crucial for designing a successful crystallization protocol. While the exact pI may need to be determined experimentally, it will lie between the pKa of the sulfonic acid group and the pKa of the anilinium ion.

Q3: What role does the solvent play in the crystallization of zwitterionic (4-Ethylphenyl)sulfamic acid?

The choice of solvent is critical and can significantly influence crystal growth and morphology.[8][9][10] Solvents affect crystallization in several ways:

  • Solubility: The solvent must provide a suitable solubility profile for the compound, allowing for the creation of a supersaturated solution upon cooling or anti-solvent addition.

  • Polarity: Polar solvents can stabilize the charged groups of the zwitterion through dipole-dipole interactions or hydrogen bonding, which can influence which crystal form (polymorph) is favored.[3]

  • Solvent-Crystal Surface Interactions: Solvents can interact differently with various crystal faces, either promoting or inhibiting growth on those faces, thereby altering the crystal habit (shape).[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of (4-Ethylphenyl)sulfamic acid and provides actionable solutions.

Problem 1: Oiling Out or Formation of an Amorphous Precipitate Instead of Crystals

Cause: This often occurs when the level of supersaturation is too high, leading to rapid nucleation and growth that outpaces the ordered arrangement of molecules into a crystal lattice. The strong intermolecular forces of the zwitterion can also contribute to this.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate to allow more time for ordered crystal growth.

    • Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to maintain a more uniform and lower level of supersaturation.

  • Optimize Solvent System:

    • Experiment with solvent mixtures to fine-tune the solubility and polarity. A slightly better solvent may prevent premature precipitation.

    • Consider using a solvent that has a stronger interaction with the solute, which can sometimes mediate a more ordered crystallization.

  • Increase Temperature: In some cases, crystallizing at a higher temperature can increase molecular mobility and favor the formation of a more stable crystalline form over an amorphous solid.

Problem 2: Formation of Very Fine Needles or Small, Poorly Defined Crystals

Cause: This is another manifestation of high supersaturation, leading to a high nucleation rate and consequently, a large number of small crystals. Needle-like morphologies can be problematic for filtration and drying.[9]

Solutions:

  • Control Supersaturation: As with oiling out, reducing the rate of cooling or anti-solvent addition is the primary strategy.

  • Seeding: Introduce a small amount of pre-existing, high-quality crystals (seed crystals) to the supersaturated solution. This encourages the growth of a smaller number of larger crystals rather than the formation of many new nuclei.

  • Solvent Selection: The choice of solvent can influence crystal habit.[8] Experiment with different solvents or solvent mixtures. For example, a solvent that inhibits growth along the long axis of the needle may lead to more equant (block-like) crystals.

  • Temperature Cycling (Ostwald Ripening): After initial crystallization, slowly cycle the temperature up and down by a few degrees. This process, known as Ostwald ripening, dissolves the smaller, less stable crystals and allows the material to redeposit onto the larger, more stable ones.

Problem 3: Inconsistent Crystal Form (Polymorphism)

Cause: (4-Ethylphenyl)sulfamic acid may exist in different crystalline forms, or polymorphs, each with its own unique set of physical properties. The formation of a particular polymorph can be sensitive to subtle changes in crystallization conditions.

Solutions:

  • Strict Control of Crystallization Parameters:

    • Temperature: Maintain a consistent and well-controlled temperature profile during crystallization.

    • Solvent: Use high-purity solvents and maintain consistent solvent ratios in mixed-solvent systems.

    • pH: Precisely control the pH of the crystallization medium, as this can have a profound effect on which polymorph is favored.

  • Systematic Polymorph Screen: Conduct a systematic screen by varying solvents, cooling rates, and levels of supersaturation to identify the conditions that consistently produce the desired polymorph.

  • Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the crystal form obtained under different conditions.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: Dissolve the (4-Ethylphenyl)sulfamic acid in a suitable solvent (e.g., a mixture of water and a polar organic solvent like isopropanol) at an elevated temperature (e.g., 60-70 °C) to achieve a clear, saturated, or slightly undersaturated solution.

  • pH Adjustment (if necessary): Adjust the pH to the isoelectric point to minimize solubility.

  • Cooling: Cool the solution slowly and at a controlled rate (e.g., 5-10 °C per hour) with gentle agitation.

  • Isolation: Once crystallization is complete, isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent or a suitable anti-solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the (4-Ethylphenyl)sulfamic acid in a good solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the solution with vigorous stirring. The rate of addition should be carefully controlled to avoid rapid precipitation.

  • Maturation: Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to allow for crystal growth and potential phase equilibration.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the controlled cooling protocol.

Visualization

Troubleshooting_Zwitterion_Crystallization start Start: Crystallization of (4-Ethylphenyl)sulfamic Acid problem Identify Problem start->problem oiling Oiling Out / Amorphous Precipitate problem->oiling Issue needles Fine Needles / Small Crystals problem->needles Issue polymorphism Inconsistent Crystal Form problem->polymorphism Issue solution1 Reduce Supersaturation Rate - Slower Cooling - Slower Anti-Solvent Add. oiling->solution1 Solution solution2 Optimize Solvent System - Solvent Mixtures - Higher Temperature oiling->solution2 Solution needles->solution1 Solution solution3 Introduce Seeding needles->solution3 Solution solution4 Temperature Cycling (Ostwald Ripening) needles->solution4 Solution solution5 Strictly Control Parameters - Temperature, Solvent, pH polymorphism->solution5 Solution solution6 Conduct Polymorph Screen polymorphism->solution6 Solution end_product Desired Crystalline Product solution1->end_product solution2->end_product solution3->end_product solution4->end_product solution5->end_product solution6->end_product

Caption: Troubleshooting workflow for zwitterion crystallization.

Zwitterion_Equilibrium cluster_pH Effect of pH cation Cationic Form (Low pH) Et-Ph-NH3+-SO3H zwitterion Zwitterionic Form (at pI) Et-Ph-NH3+-SO3- cation->zwitterion + OH- / - H+ zwitterion->cation + H+ / - OH- anion Anionic Form (High pH) Et-Ph-NH2-SO3- zwitterion->anion + OH- / - H+ anion->zwitterion + H+ / - OH-

Caption: pH-dependent equilibrium of (4-Ethylphenyl)sulfamic acid.

References

  • AIP Publishing. (2024, December 18). Zwitterion additive-assisted crystal growth regulation and defect passivation for high-performance inorganic perovskite solar cells. Retrieved from [Link]

  • Future4200. (n.d.). The e!ect of solvent on crystal growth and morphology. Retrieved from [Link]

  • Google Patents. (1958). Sulfamic acid purification - US2862790A.
  • Ataman Kimya. (n.d.). SULFAMIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Growth and characterization of sulphamic acid single crystals: A nonlinear optical material | Request PDF. Retrieved from [Link]

  • Dassault Systèmes. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Retrieved from [Link]

  • MDPI. (2017, December 3). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties - Lesson. Retrieved from [Link]

  • PMC. (2025, December 9). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations. Retrieved from [Link]

  • Academia.edu. (n.d.). Sulfamic Acid and Its N- and O-Substituted Derivatives. Retrieved from [Link]

  • Semantic Scholar. (1979, February 20). REACTION CRYSTALLIZATION OF SULFAMIC ACID FROM UREA AND FUMING SULFURIC ACID. Retrieved from [Link]

  • Reddit. (2026, January 13). Sulfamic acid crystals : r/crystalgrowing. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). SULFAMIC ACID. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2025, March 7). A novel formation mechanism of sulfamic acid and its enhancing effect on methanesulfonic acid–methylamine aerosol particle for. Retrieved from [Link]

  • Google Patents. (n.d.). US4386060A - Process for the preparation of sulfamic acid.
  • PubMed. (2022, January 15). Inducing pH control over the critical micelle concentration of zwitterionic surfactants via polyacids adsorption: Effect of chain length and structure. Retrieved from [Link]

  • ResearchGate. (2018, February 16). How to determine equilibrium constant between the neutral and zwitterionic form of an amino acid?. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfamic acid. Retrieved from [Link]

  • Chemguide. (n.d.). the acid base behaviour of amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 11). 4.2: Reactions of Amino Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing N-Linked vs. O-Linked Ethylphenyl Sulfur Compounds by ¹H NMR Spectroscopy

In the realm of synthetic chemistry, particularly in drug development and materials science, the precise structural characterization of newly synthesized molecules is paramount. The regioselective introduction of sulfur-...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry, particularly in drug development and materials science, the precise structural characterization of newly synthesized molecules is paramount. The regioselective introduction of sulfur-containing moieties can drastically alter the pharmacological or material properties of a compound. A common challenge arises in distinguishing between N-linked and O-linked isomers, especially when a reaction can theoretically proceed through either pathway. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features that allow for the unambiguous differentiation of N-linked versus O-linked ethylphenyl sulfur compounds, supported by experimental data and established principles.

The Underlying Spectroscopic Dichotomy: Electronegativity and Anisotropy

The key to differentiating N-linked and O-linked ethylphenyl sulfur compounds lies in the distinct electronic environments created by the nitrogen and oxygen atoms. Oxygen, being more electronegative than nitrogen, exerts a stronger deshielding effect on adjacent protons. This fundamental difference is the primary driver of the chemical shift variations observed in ¹H NMR spectra.[1][2]

Furthermore, the anisotropic effects of the aromatic rings and the specific geometry imposed by the C-N-C, C-O-C, and C-S-C bond angles contribute to more subtle, yet significant, differences in the chemical shifts of both the ethyl group protons and the aromatic protons.

Comparative ¹H NMR Data Analysis

To illustrate these differences, let's consider two model compounds: N-(4-ethylphenyl)aniline (an N-linked compound) and (4-ethylphenoxy)benzene (an O-linked compound), though for the purpose of direct comparison with available data, we will primarily focus on ethyl phenyl sulfide as a representative sulfur-containing aromatic compound.

The most telling signals in the ¹H NMR spectrum are typically those of the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

Compound Type Typical Chemical Shift (δ) of -SCH₂CH₃ Typical Chemical Shift (δ) of -SCH₂CH₃ Reference
N-Linked (e.g., N-Aryl-4-ethylaniline derivative) ~3.77 ppm (quartet)~1.24 ppm (triplet)[3]
O-Linked (e.g., Alkyl Phenyl Ether) 3.4 - 4.5 ppm[4]
S-Linked (e.g., Ethyl Phenyl Sulfide) ~2.91-3.00 ppm (quartet)~1.29-1.37 ppm (triplet)[5][6]

Key Observations and Interpretive Logic:

  • Methylene Protons (-CH₂-) : In an N-linked ethylphenyl compound, the methylene protons are adjacent to the nitrogen atom. While nitrogen is electronegative, its deshielding effect is less pronounced than that of oxygen.[7] Consequently, the quartet for the -CH₂- group in an N-linked compound appears at a lower chemical shift (further upfield) compared to its O-linked counterpart. For instance, in N-(4-cyanophenyl)-N-ethylaniline, the methylene quartet is observed at approximately 3.77 ppm.[3] In contrast, protons on a carbon next to an ether oxygen typically resonate in the 3.4 to 4.5 ppm range.[4]

  • Aromatic Protons : The chemical shifts and splitting patterns of the aromatic protons also provide valuable information. The electronic nature of the linking atom (N, O, or S) influences the electron density distribution within the attached phenyl rings. This, in turn, affects the chemical shifts of the ortho, meta, and para protons. In N-arylated anilines, the aromatic protons of the aniline ring often exhibit complex multiplets due to the varying electronic effects and potential for restricted rotation around the C-N bond.

To provide a clearer picture, let's examine the expected ¹H NMR characteristics for our model compound classes.

¹H NMR Characterization of Ethyl Phenyl Sulfide (S-Linked):

Spectral data for ethyl phenyl sulfide shows the methylene quartet at approximately 2.91-3.00 ppm and the methyl triplet at around 1.29-1.37 ppm.[5][6] The aromatic protons typically appear as a multiplet in the range of 7.14-7.31 ppm.[5]

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Ethyl Phenyl Sulfide Structure" C1[C] -- S -- C2[C]; C2 -- H1[H]; C2 -- H2[H]; C2 -- C3[C]; C3 -- H3[H]; C3 -- H4[H]; C3 -- H5[H]; C1 -- C4[C]; C1 -- C5[C]; C4 -- C6[C]; C5 -- C7[C]; C6 -- C8[C]; C7 -- C8; end subgraph "Key ¹H NMR Signals" A["-SCH₂- (quartet)~2.9-3.0 ppm"]; B["-CH₃ (triplet)~1.3-1.4 ppm"]; C["Aromatic-H (multiplet)~7.1-7.3 ppm"]; end }

Figure 1: Structure of Ethyl Phenyl Sulfide with key ¹H NMR assignments.

Experimental Protocol: Synthesis and Characterization of a Model N-Linked Compound

To provide a practical example, the following is a representative protocol for the synthesis of an N-linked ethylphenyl sulfur compound, which can be adapted for specific substrates.

Synthesis of N-(4-ethylphenyl)aniline:

This procedure is a conceptual adaptation based on general N-arylation methods.

Materials:

  • 4-Ethylaniline

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add 4-ethylaniline (1.2 equivalents) and bromobenzene (1.0 equivalent) via syringe, followed by anhydrous toluene.

  • Stir the reaction mixture at 100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-(4-ethylphenyl)aniline.

¹H NMR Characterization:

The purified product would then be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H NMR spectroscopy. The expected spectrum would show a characteristic quartet for the methylene protons and a triplet for the methyl protons of the ethyl group, with chemical shifts indicative of an N-linked structure.

dot graph TD { A[Start: Assemble Reactants] --> B{Reaction Setup}; B --> C{Heating and Stirring}; C --> D{Reaction Monitoring (TLC/GC-MS)}; D --> E{Workup: Quenching and Extraction}; E --> F{Purification: Column Chromatography}; F --> G[¹H NMR Analysis]; G --> H{Structure Confirmation}; subgraph "Reaction Conditions" C; direction LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; R1[4-Ethylaniline]; R2[Bromobenzene]; R3[Pd Catalyst]; R4[Ligand]; R5[Base]; R6[Solvent]; end subgraph "Analysis" G; direction LR; node[shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; S1[Sample Preparation]; S2[Data Acquisition]; S3[Spectral Interpretation]; end A -- "Reagents" --> R1; A -- "Reagents" --> R2; A -- "Reagents" --> R3; A -- "Reagents" --> R4; A -- "Reagents" --> R5; A -- "Reagents" --> R6; F -- "Purified Product" --> S1; }

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

The differentiation between N-linked and O-linked ethylphenyl sulfur compounds by ¹H NMR is a clear-cut process when attention is paid to the chemical shifts of the protons on the ethyl group. The greater electronegativity of oxygen results in a more downfield chemical shift for the adjacent methylene protons in O-linked compounds compared to their N-linked counterparts. By carefully analyzing these key signals, in conjunction with the aromatic proton resonances, researchers can confidently and accurately determine the regiochemical outcome of their synthetic transformations. This guide provides the fundamental principles and practical data to aid in this critical aspect of chemical research.

References

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ChemicalBook. (n.d.). ETHYL PHENYL SULFIDE(622-38-8) 1H NMR spectrum.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides.
  • PrepChem.com. (n.d.). Synthesis of N-ethylaniline.
  • DOI. (n.d.). Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides.
  • ChemicalBook. (n.d.). Ethyl phenyl sulfone(599-70-2) 1H NMR spectrum.
  • ACS Publications. (n.d.). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines.
  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

Sources

Comparative

Validating (4-Ethylphenyl)sulfamic acid purity using elemental analysis

Validating the purity of (4-Ethylphenyl)sulfamic acid requires a rigorous, multi-modal approach due to its zwitterionic nature and susceptibility to hydrolysis. While High-Performance Liquid Chromatography (HPLC) and qua...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the purity of (4-Ethylphenyl)sulfamic acid requires a rigorous, multi-modal approach due to its zwitterionic nature and susceptibility to hydrolysis. While High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are standard for organic impurities, Elemental Analysis (EA) remains the definitive method for validating bulk stoichiometric integrity and detecting non-chromatographic impurities (e.g., inorganic salts, trapped water).

This guide outlines a self-validating protocol for EA, compares it objectively with modern alternatives, and provides the necessary theoretical frameworks for data interpretation.

Part 1: The Target Molecule & Theoretical Framework

Before initiating validation, the theoretical composition must be established. (4-Ethylphenyl)sulfamic acid (also known as N-(4-ethylphenyl)sulfamic acid) typically exists as a zwitterion in the solid state, which influences its solubility and hygroscopicity.

  • IUPAC Name: (4-Ethylphenyl)sulfamic acid

  • Chemical Formula:

    
    
    
  • Molecular Weight: 201.24 g/mol

  • Structure: An ethyl group at the para position of a phenyl ring, mono-substituted with a sulfamic acid group (

    
    ).
    
Table 1: Theoretical Elemental Composition
ElementCountAtomic WeightTotal MassTheoretical % (w/w)
Carbon (C) 812.01196.08847.75%
Hydrogen (H) 111.00811.0885.51%
Nitrogen (N) 114.00714.0076.96%
Sulfur (S) 132.06532.06515.93%
Oxygen (O) 315.99947.99723.85%
Total 201.24 100.00%

Critical Note: Sulfamic acids are prone to hydrolysis in the presence of moisture, converting to the corresponding amine (4-ethylaniline) and sulfuric acid/sulfate. A deviation in Nitrogen and Sulfur ratios is the primary indicator of this degradation.

Part 2: Elemental Analysis (CHNS) Protocol

Elemental analysis via combustion (CHNS) is the "Gold Standard" for confirming the bulk ratio of elements. However, sulfur-containing compounds present specific challenges (e.g., formation of stable sulfates or incomplete oxidation).

Methodology: Optimized Combustion for Sulfamates

1. Sample Preparation (The "Dry" Step)

  • Rationale: Sulfamic acids are often hygroscopic. Trapped water will artificially lower %C, %N, and %S values while raising %H.

  • Protocol:

    • Place 10–20 mg of sample in a vacuum drying pistol.

    • Dry at 40°C over

      
       (Phosphorus Pentoxide) for 4–6 hours. Avoid high heat (>80°C) to prevent thermal desulfonation.
      
    • Store in a desiccator until weighing.

2. Weighing & Additives

  • Instrument: Microbalance (readability 0.001 mg).

  • Sample Mass: 2.0 – 3.0 mg (encapsulated in tin foil).

  • Catalyst Addition (Crucial): Add 5–10 mg of Tungsten Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the tin capsule.
    • Why? Sulfur can form stable sulfates in the ash or convert incompletely to

      
      . 
      
      
      
      acts as a flux and oxidative catalyst, ensuring quantitative conversion of organic sulfur to
      
      
      for detection.

3. Combustion Parameters

  • Furnace Temperature: >1050°C (Flash combustion).

  • Carrier Gas: Helium (High Purity >99.999%).

  • Oxygen Boost: 10–15 mL loop (ensure excess

    
     for complete combustion of the aromatic ring).
    

4. Calibration (Self-Validation)

  • Standard: Sulfanilamide (

    
    ) is the requisite standard.
    
    • Reason: It contains the same elements (C, H, N, S, O) and a similar sulfonamide/sulfamic structural motif, minimizing matrix effects.

  • Acceptance Criteria: The standard must read within ±0.3% of theoretical values before running the sample.

Part 3: Comparative Analysis (EA vs. HPLC vs. qNMR)

While EA confirms identity and bulk purity, it cannot distinguish between isomers or detect trace organic impurities that do not alter the elemental ratio significantly. A robust validation workflow combines EA with orthogonal methods.

Table 2: Method Comparison Guide
FeatureElemental Analysis (EA) HPLC (UV/MS) Quantitative NMR (qNMR)
Primary Utility Bulk stoichiometry & salt validation.Trace organic impurity profiling.Absolute purity determination.
Specificity Low: Cannot distinguish isomers (e.g., 2-ethyl vs 4-ethyl).High: Separates structural isomers.High: Distinct signals for isomers.
Blind Spots Non-volatile impurities preserve ratios; Isomers.Inorganic salts, moisture, trapped solvents (unless specific detector used).Paramagnetic impurities; Overlapping signals.
Sample Req. Destructive (~2 mg).Non-destructive (recoverable).Non-destructive.
Precision ±0.3% – ±0.4%.< 0.1% (Area %).[1]±0.5% – ±1.0%.
Best For... Verifying chemical formula and dryness.Purity for biological assays (>98%).Reference Standard qualification.
Expert Insight:
  • Use EA when: You need to prove you have the free acid versus a salt (e.g., Sodium (4-ethylphenyl)sulfamate). The presence of Na would drastically lower the %C, %H, %N values in EA, whereas HPLC might strip the ion and show the same peak.

  • Use qNMR when: You need an absolute purity value (e.g., 99.2%) for dosing calculations. EA only tells you if the ratio is correct; it is less precise for "99.1% vs 99.5%" differentiation compared to qNMR using an internal standard (e.g., Maleic acid).

Part 4: Validation Workflow Visualization

The following diagram illustrates the logical decision process for validating (4-Ethylphenyl)sulfamic acid, ensuring no critical impurity (water, salt, isomer) is missed.

PurityValidation Start Start: Crude (4-Ethylphenyl)sulfamic Acid Step1 1. Vacuum Drying (40°C, P2O5, 4h) Start->Step1 Step2 2. Run Elemental Analysis (CHNS) with WO3 Catalyst Step1->Step2 Decision1 Does %C, %H, %N, %S match theoretical (±0.4%)? Step2->Decision1 Fail1 FAIL: Check for Solvent/Water or Salt Form Decision1->Fail1 No Step3 3. Run HPLC-UV/MS (Reverse Phase) Decision1->Step3 Yes (Stoichiometry OK) Fail1->Step1 Re-dry / Re-synthesize Decision2 Single Peak >98%? Mass Spec confirms MW 201? Step3->Decision2 Fail2 FAIL: Purify (Recrystallize) Remove Isomers/Byproducts Decision2->Fail2 No Step4 4. qNMR (1H) Internal Std: Maleic Acid Decision2->Step4 Yes (Chromatographic Purity OK) Fail2->Start Recycle Final VALIDATED REFERENCE MATERIAL (Identity + Purity + Stoichiometry) Step4->Final

Figure 1: Integrated workflow for validating sulfamic acid derivatives, prioritizing stoichiometric confirmation (EA) before expensive chromatographic profiling.

Part 5: Data Interpretation Guide

When reviewing your EA report for (4-Ethylphenyl)sulfamic acid, use this troubleshooting matrix:

ObservationLikely CauseCorrective Action
Low %C, Low %N, High %H Trapped Water/Solvent. The sample is hygroscopic.Dry sample at higher temp or longer duration. Check NMR for solvent peaks.
Low %C, Low %N, Low %S Inorganic Contamination. Presence of salts (Na, K) or silica.Perform Ash Test. If ash > 0%, recrystallize to remove inorganic salts.
Correct %C/%N, Low %S Incomplete Combustion. Sulfur trapped as sulfate in ash.Repeat EA with

or

additive.
Increase

flow.
High %N Trapped Amine. Excess 4-ethylaniline from synthesis.Wash sample with dilute acid (if stable) or recrystallize from non-amine solvent.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Toghill, P. (2025). "How Tungsten Particles Assist in Infrared Carbon and Sulfur Analysis." Hunan Radiance Materials.

  • Eltra GmbH. (2024). "Elemental Analysis of Metal Powders and Organic Matrices: Combustion Protocols." Eltra Application Notes.

  • Spillane, W. J., & Malaubier, J. B. (2014). "Sulfamic acid and its N- and O-substituted derivatives." Chemical Reviews, 114(4), 2507–2586.[2][3]

  • Culmo, R. F. (2013). "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer Application Note.

Sources

Validation

Technical Guide: Cross-Reactivity of (4-Ethylphenyl)sulfamic Acid in 4EPS Immunoassays

Executive Summary The "Sulfate vs. Sulfamate" Challenge in Hapten Immunology The accurate quantification of 4-Ethylphenyl sulfate (4EPS) —a gut microbiome-derived metabolite linked to autism spectrum disorder (ASD) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Sulfate vs. Sulfamate" Challenge in Hapten Immunology

The accurate quantification of 4-Ethylphenyl sulfate (4EPS) —a gut microbiome-derived metabolite linked to autism spectrum disorder (ASD) and anxiety-like behaviors—relies heavily on the specificity of small-molecule immunoassays.[1] However, the inherent instability of the sulfate ester group (-O-SO₃H) presents a significant challenge for antibody generation.[1][2] To overcome this, researchers often utilize (4-Ethylphenyl)sulfamic acid , a stable isosteric analog where the oxygen is replaced by a nitrogen (-NH-SO₃H), as the hapten for immunization.[1][2]

This guide addresses the critical issue of cross-reactivity arising from this strategy. While the sulfamate analog enables the production of antibodies, it frequently results in "sulfamate-preferring" antibodies that bind the analog with higher affinity than the native 4EPS target.[2] Understanding and characterizing this cross-reactivity is essential for validating assay specificity and ensuring data integrity in metabolomic studies.[1][3]

Structural Mechanism & Hapten Design

The Isosteric Replacement

To generate antibodies against small molecules (haptens) like 4EPS, the molecule must be conjugated to a carrier protein (e.g., KLH or BSA).[2] The native sulfate ester of 4EPS is prone to hydrolysis during the conjugation process and in vivo, leading to the loss of the critical sulfate epitope.

The Solution: (4-Ethylphenyl)sulfamic acid is used as a stable mimic .[1][3]

  • 4-Ethylphenyl sulfate (Target): Phenol ring + Ethyl group + Sulfate ester (-O-SO₃⁻).[1][3]

  • 4-Ethylphenyl sulfamic acid (Analog): Phenol ring + Ethyl group + Sulfamate (-NH-SO₃⁻).[1][3]

The sulfamate group mimics the geometry and charge distribution of the sulfate but is chemically stable. However, the subtle difference in bond length and hydrogen bonding potential (NH donor vs. O acceptor) creates a "hapten heterology" effect.[2]

The "Affinity Trap"

Antibodies raised against the sulfamate hapten often exhibit Type II Heterology :

  • High Affinity: For the immunogen (Sulfamic acid analog).[1][3]

  • Lower Affinity: For the biological target (Sulfate).[1][3]

In a competitive ELISA, this manifests as high cross-reactivity (often >100% relative to 4EPS) if the sulfamic acid analog is tested.[2] While this analog is not naturally present in biological samples, its high affinity characterizes the antibody's binding pocket and confirms the "sulfate-like" recognition motif.[2]

Visualizing the Interaction

The following diagram illustrates the structural relationship and the antibody recognition challenge.

HaptenInteraction cluster_0 Structural Difference Target Target: 4-Ethylphenyl Sulfate (Unstable -O-SO3) Antibody Antibody Binding Pocket (Generated against Analog) Target->Antibody Cross-Reactivity (Isosteric Fit) Analog Immunogen: (4-Ethylphenyl)sulfamic Acid (Stable -NH-SO3) Analog->Antibody High Affinity Binding (Perfect Fit)

Figure 1: Structural relationship between the 4EPS target and the sulfamic acid immunogen, highlighting the binding affinity differential.

Experimental Assessment of Cross-Reactivity

To validate a 4EPS immunoassay, you must determine the Cross-Reactivity (CR%) of the sulfamic acid analog.[1][3] This confirms that the antibody is indeed targeting the sulfate/sulfamate moiety and not just the ethyl-phenyl ring.

Protocol: Competitive ELISA for Specificity Profiling

Objective: Determine the IC₅₀ values for 4EPS and (4-Ethylphenyl)sulfamic acid to calculate cross-reactivity.

Materials:

  • Coating Antigen: 4EPS-BSA or (4-Ethylphenyl)sulfamic acid-BSA (depending on assay format).[1][3]

  • Primary Antibody: Anti-4EPS (raised against sulfamate).[1][3]

  • Standards:

    • 4-Ethylphenyl sulfate (Native Target).[1][3][4]

    • (4-Ethylphenyl)sulfamic acid (Analog).[1][3][5]

    • 4-Ethylphenol (Negative Control - lacks sulfate).[1][3]

Step-by-Step Workflow:

  • Plate Coating: Coat 96-well microplate with Coating Antigen (1 µg/mL in PBS, pH 7.4) overnight at 4°C.[1][3]

  • Blocking: Wash 3x with PBST.[1][3] Block with 1% BSA in PBS for 1 hour at RT.

  • Competition Step:

    • Prepare serial dilutions of 4EPS and Sulfamic acid analog (Range: 0.01 ng/mL to 10,000 ng/mL).

    • Add 50 µL of Standard + 50 µL of Primary Antibody to each well.[1][3]

    • Incubate for 1 hour at RT (shaking).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1][3] Incubate 1 hour.

  • Readout: Wash 5x. Add TMB substrate.[1][3] Stop with 2M H₂SO₄. Measure OD₄₅₀.

Data Analysis & Calculation

Plot the optical density (OD) vs. log concentration.[1][3] Fit the data to a 4-Parameter Logistic (4PL) model to extract the IC₅₀ (concentration inhibiting 50% of binding).[1][3]

Formula:



Interpretation Table:

CompoundIC₅₀ (Hypothetical)% Cross-ReactivityInterpretation
4-Ethylphenyl sulfate 50 ng/mL100% Reference Target.[1][3]
(4-Ethylphenyl)sulfamic acid 10 ng/mL500% High Affinity. Antibody prefers the immunogen.[1][3] Expected result for sulfamate-raised antibodies.[1][3]
4-Ethylphenol >10,000 ng/mL<0.5% Specific. Antibody requires the sulfate/sulfamate group for binding.[1][3]
Experimental Workflow Diagram

ValidationWorkflow Start Start: Antibody Characterization Step1 1. Prepare Standards (4EPS vs. Sulfamic Analog) Start->Step1 Step2 2. Competitive ELISA (Coated Antigen vs. Free Analyte) Step1->Step2 Step3 3. Calculate IC50 Step2->Step3 Decision IC50(Analog) < IC50(Target)? Step3->Decision ResultA High Cross-Reactivity (>100%) Confirm Immunogen Identity Decision->ResultA Yes (Sulfamate Preferred) ResultB Low Cross-Reactivity (<100%) Ideal Heterologous Assay Decision->ResultB No (Sulfate Preferred)

Figure 2: Decision tree for interpreting cross-reactivity data in 4EPS immunoassay development.

Mitigation Strategies

If the cross-reactivity of the sulfamic acid analog is high, it confirms the antibody generation strategy was successful (binding the core structure).[2] Since the sulfamic acid analog is not a natural metabolite in human/mouse serum, this cross-reactivity does not interfere with biological measurements.[1][3]

However, to improve sensitivity for the native 4EPS:

  • Site Heterology: Use a coating antigen with a different linker position (e.g., attach the hapten to the plate via the phenyl ring instead of the nitrogen).[3]

  • Bridge Heterology: Use a different linker chemistry for the plate coating than was used for the immunogen. This reduces antibody binding to the "bridge" and forces recognition of the specific 4EPS epitope.[3]

References

  • Needham, B. D., et al. (2022).[1][2][3][6] "A gut-derived metabolite alters brain activity and anxiety behaviour in mice."[1][3][6] Nature.[1][3] Link

  • Gough, K. C., & Cockburn, W. (2016).[1][2][3] "Hapten Immunization for Small Molecule Antibody Generation." Methods in Molecular Biology. Link

  • Goodrow, M. H., et al. (1995).[1][2][3] "Strategies for Immunoassay Hapten Design." Immunoanalysis of Agrochemicals. Link[1][2]

  • Cayman Chemical. "4-Ethylphenyl Sulfate Product Information." Cayman Chemical Datasheets. Link

Sources

Comparative

Spectroscopic differentiation of sulfamates and sulfates in metabolomics

An In-Depth Guide to the Spectroscopic Differentiation of Sulfamates and Sulfates in Metabolomics Introduction: The Isomeric Challenge of Sulfuryl-Containing Metabolites In the landscape of metabolomics, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Differentiation of Sulfamates and Sulfates in Metabolomics

Introduction: The Isomeric Challenge of Sulfuryl-Containing Metabolites

In the landscape of metabolomics, particularly in studies of drug metabolism and the fate of xenobiotics, the accurate structural elucidation of metabolites is paramount. Among the myriad of phase II conjugation reactions, sulfation is a critical pathway that enhances the water solubility and excretion of various compounds. This process, mediated by sulfotransferases (SULTs), can occur on hydroxyl groups to form sulfates (R-O-SO₃⁻) or on amino groups to form sulfamates (R-NH-SO₃⁻).

This guide provides a detailed comparison of the primary spectroscopic techniques used to reliably distinguish between sulfamate and sulfate metabolites, with a focus on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. We will explore the underlying principles of their differentiation, provide field-proven experimental protocols, and present supporting data to empower researchers in their structural elucidation workflows.

Part 1: Tandem Mass Spectrometry (MS/MS) - The Workhorse for Differentiation

For high-throughput metabolomics, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the undisputed workhorse. The key to differentiating sulfamate and sulfate isomers lies in their distinct fragmentation patterns under collision-induced dissociation (CID). The difference in electronegativity and bond strength between the S-O linkage in sulfates and the S-N linkage in sulfamates dictates their gas-phase fragmentation chemistry.

The Core Principle: Differential Fragmentation Pathways

In negative ion mode, which is optimal for these acidic moieties, both sulfates and sulfamates are readily deprotonated. Upon collisional activation, the fragmentation pathways diverge:

  • Sulfates (R-O-SO₃⁻): O-Sulfates, particularly those on sp³-hybridized carbons (aliphatic alcohols), are characterized by cleavage of the R-O bond, leading to the formation of the stable bisulfate anion, HSO₄⁻ at m/z 97 . Alternatively, especially in aromatic (phenolic) sulfates, a facile neutral loss of sulfur trioxide (SO₃, 80.9568 Da ) is a dominant pathway. A radical anion of SO₃ (•SO₃⁻ at m/z 80 ) is also frequently observed.[1][2] The relative abundance of these fragments can help pinpoint the sulfation site.[2]

  • Sulfamates (R-NH-SO₃⁻): N-Sulfates are generally considered more fragile than O-sulfates.[3] Their fragmentation is characterized by the cleavage of the N-S bond. While they can also produce the •SO₃⁻ ion at m/z 80 , they typically do not generate the HSO₄⁻ ion at m/z 97 or show a neutral loss of 80 Da.[2] The detection of the m/z 80 fragment in the absence of the m/z 97 fragment or a neutral loss of 80 Da is a strong indicator of a sulfamate.[2] In some cases, a specific loss corresponding to the entire sulfamate group (e.g., NSO₃) may be observed.[4]

Workflow for Isomer Differentiation by LC-MS/MS

The following diagram outlines a systematic workflow for identifying and differentiating sulfated and sulfamated metabolites.

Differentiating_Sulfates_and_Sulfamates cluster_0 LC-MS Analysis cluster_1 MS/MS Spectral Interpretation cluster_2 Conclusion Start Putative Isomeric Pair Detected (Identical m/z, Similar RT) MS1 Confirm Precursor m/z in Negative Ion Mode Start->MS1 MS2 Acquire High-Quality MS/MS Spectrum (CID) MS1->MS2 Decision1 Observe Neutral Loss of ~80 Da (SO₃)? MS2->Decision1 Decision2 Prominent Peak at m/z 97 (HSO₄⁻)? Decision1->Decision2 No Sulfate Likely Sulfate (Phenolic/Enolic) Decision1->Sulfate Yes Decision3 Only Major Diagnostic Peak is m/z 80 (•SO₃⁻)? Decision2->Decision3 No AliphaticSulfate Likely Sulfate (Aliphatic) Decision2->AliphaticSulfate Yes Sulfamate Likely Sulfamate Decision3->Sulfamate Yes Ambiguous Ambiguous Result (Requires Orthogonal Method) Decision3->Ambiguous No

Caption: Decision workflow for differentiating sulfates and sulfamates using MS/MS data.

Summary of Diagnostic MS/MS Fragments
Functional GroupPrimary Fragmentation PathwayDiagnostic Ion(s) (m/z) / Neutral Loss (Da)Causality
Aromatic Sulfate Neutral Loss[M-H-80.9568]⁻The stable aromatic ring promotes the facile elimination of the SO₃ group.
Aliphatic Sulfate Bond Cleavage97 (HSO₄⁻)The R-O bond is weaker, leading to cleavage and formation of the stable bisulfate anion.
Sulfamate Bond Cleavage80 (•SO₃⁻)The N-S bond is labile; fragmentation yields the SO₃ radical anion without forming HSO₄⁻.
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework. Optimization of chromatographic and mass spectrometric parameters for specific analytes is essential.

  • Sample Preparation:

    • Perform a protein precipitation of plasma/serum samples by adding 3 volumes of ice-cold acetonitrile or methanol.

    • For urine, dilute samples 1:4 with the initial mobile phase.

    • Vortex, centrifuge (e.g., 10 min at 14,000 x g, 4°C), and transfer the supernatant for analysis.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for many metabolites. For highly polar compounds, consider a HILIC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 2-5%), hold for 1-2 minutes, then ramp to 95-98% B over 8-15 minutes. Hold for 2-3 minutes before re-equilibrating.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MS Scan: Perform a full scan from m/z 70-1000 to detect precursor ions.

    • MS/MS Scan (DDA): Use data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursors.

    • Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum is obtained.

    • Inclusion of Standards (Trustworthiness): It is critical to analyze authentic standards of a known sulfate and a known sulfamate to confirm the characteristic fragmentation patterns on your specific instrument platform.

Part 2: NMR Spectroscopy - Orthogonal Confirmation and Unambiguous Elucidation

While MS/MS provides high sensitivity and throughput, its reliance on fragmentation can sometimes be inconclusive. NMR spectroscopy offers an orthogonal, non-destructive method that provides detailed structural information based on the electronic environment of nuclei in the intact molecule.

The Core Principle: Chemical Shift Perturbations

The substitution of a hydrogen on an oxygen or nitrogen atom with a sulfuryl group (SO₃) dramatically alters the local electronic environment. This change is directly observable as a perturbation in the chemical shifts of nearby nuclei, particularly ¹H and ¹³C.

  • ¹H NMR: Protons on carbons alpha to the sulfation/sulfamation site experience a significant downfield shift due to the strong electron-withdrawing effect of the SO₃ group. For aromatic systems, protons ortho to a newly formed sulfate ester typically shift downfield by 0.4-0.6 ppm.[5]

  • ¹³C NMR: The effect on carbon shifts is also distinct. For a phenolic hydroxyl group, conversion to a sulfate ester causes the ipso-carbon (the one bearing the oxygen) to shift upfield (approx. 5 ppm), while the ortho and para carbons shift downfield.[5] This pattern provides a clear fingerprint of aromatic O-sulfation.

  • ¹⁵N NMR: This is arguably the most definitive NMR technique for confirming a sulfamate. The sulfamate nitrogen has a characteristic ¹⁵N chemical shift. Using a 2D ¹H-¹⁵N HSQC experiment, one can directly correlate the proton on the nitrogen to the nitrogen itself, providing unambiguous evidence of the R-NH-SO₃⁻ moiety.[6]

Summary of Diagnostic NMR Chemical Shifts
NucleusEffect of Sulfation/SulfamationTypical Shift Δδ (ppm)Causality
¹H (alpha-proton) Downfield Shift+0.4 to +0.6Deshielding from the electron-withdrawing SO₃ group.
¹³C (ipso-carbon, phenol) Upfield Shift~ -5.0Complex electronic effects of the sulfate ester on the aromatic system.
¹³C (ortho/para-carbon, phenol) Downfield Shift+2 to +5Deshielding from the electron-withdrawing SO₃ group.
¹⁵N (sulfamate) Diagnostic ShiftStructure-dependentDirect observation of the nitrogen atom involved in the N-S bond.
Experimental Protocol: NMR Analysis of a Purified Metabolite

This protocol assumes the metabolite of interest has been isolated or is sufficiently concentrated to acquire high-quality spectra.

  • Sample Preparation:

    • Dissolve 0.5 - 5 mg of the purified metabolite in 0.5 - 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred due to the high polarity of these conjugates.[6]

    • Add an internal standard for chemical shift referencing if required (e.g., DSS or TSP for D₂O).

  • NMR Data Acquisition (High-Field Spectrometer, e.g., ≥500 MHz):

    • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure proper water suppression if using D₂O.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • 2D NMR (for structural confirmation):

      • COSY: To establish ¹H-¹H spin systems.

      • HSQC: To correlate protons with their directly attached carbons (or nitrogens in a ¹H-¹⁵N HSQC).

      • HMBC: To identify long-range (2-3 bond) correlations, which are crucial for piecing the structure together.

  • Data Analysis:

    • Compare the ¹H and ¹³C chemical shifts of the metabolite with its non-sulfated precursor.

    • Identify the characteristic upfield/downfield shift patterns described above to pinpoint the site of modification.

    • For a putative sulfamate, the presence of a cross-peak in the ¹H-¹⁵N HSQC spectrum provides definitive confirmation.[6]

Comparative Guide: MS/MS vs. NMR

FeatureTandem Mass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (pmol to fmol)Low (nmol to µmol)
Sample Requirement Very Low (µL of biofluid)High (mg of pure compound)
Throughput High (minutes per sample)Low (hours per sample)
Primary Output Fragmentation Pattern (m/z)Chemical Shifts (ppm), Coupling Constants (Hz)
Key Advantage Ideal for screening complex mixturesProvides unambiguous, detailed structural information
Primary Limitation Indirect structural information; isomers can be challengingLow sensitivity; requires sample purification

Conclusion and Best Practices

The differentiation of sulfamate and sulfate metabolites is a critical task in modern metabolomics that demands a multi-faceted analytical approach.

  • For high-throughput screening and initial identification , LC-MS/MS is the method of choice. A systematic analysis of fragmentation patterns, specifically monitoring for the diagnostic neutral loss of SO₃ and the presence of fragment ions at m/z 97 and m/z 80, can reliably distinguish between most sulfamate and sulfate isomers.

  • For unambiguous structural confirmation , especially for novel metabolites or in cases where MS/MS data is ambiguous, NMR spectroscopy is indispensable. The combination of ¹H, ¹³C, and particularly ¹⁵N NMR provides definitive proof of the site and nature of the sulfation.

By leveraging the speed and sensitivity of mass spectrometry for discovery and the unparalleled structural detail of NMR for validation, researchers can confidently and accurately characterize the sulfated metabolome, leading to a deeper understanding of biological systems.

References

  • Kirby, R. J., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Zaia, J. (2004). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. Mass Spectrometry Reviews. Available at: [Link]

  • Li, W., & Rossi, D. T. (1995). Determination of sulfamate and sulfate as degradation products in an antiepileptic drug using ion chromatography and indirect uv detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Khan, M. S., et al. (2020). Mass spectrometric fragmentation pattern of sulfate with plausible mechanism. ResearchGate. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Xia, Q., et al. (2014). Tandem Mass Spectrometry of Heparan Sulfate Negative Ions: Sulfate Loss Patterns and Chemical Modification Methods for Improvement of Product Ion Profiles. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Rossi, D. T., & Li, W. (1998). Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Han, X., & Cheng, H. (2004). Studies on sulfatides by quadrupole ion-trap mass spectrometry with electrospray ionization: Structural characterization and the fragmentation processes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Yi, L., et al. (2006). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Stäb, F., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites. Available at: [Link]

  • Barron, D., et al. (1988). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Management and Disposal of Novel or Undocumented Chemical Compounds

As a Senior Application Scientist, my primary responsibility is to ensure that complex chemical procedures are not only effective but are conducted with the highest regard for personal and environmental safety. You have...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary responsibility is to ensure that complex chemical procedures are not only effective but are conducted with the highest regard for personal and environmental safety. You have inquired about the specific disposal procedures for (4-Ethylphenyl)sulfamic acid. After a thorough review of available safety literature and regulatory databases, a specific, validated Safety Data Sheet (SDS) for this particular compound could not be located.

This is a critical finding. The addition of a 4-ethylphenyl group to the sulfamic acid backbone can introduce significantly different chemical, toxicological, and environmental properties compared to the parent compound, sulfamic acid. Relying on the disposal data for sulfamic acid alone would be scientifically unsound and could pose a significant safety risk.

Part 1: The Precautionary Principle in Chemical Disposal

When specific hazard and disposal data are unknown, we must operate under the Precautionary Principle . This means treating the substance as hazardous until proven otherwise. The fundamental steps are to ensure containment, prevent exposure, and consult with certified safety professionals.

Key Rationale: The aromatic moiety (the ethylphenyl group) can increase toxicity, affect biodegradability, and alter reactivity in ways not predicted by the simple inorganic acid. For instance, related aromatic compounds like 4-ethylaniline are known to be toxic and combustible[1][2]. While (4-Ethylphenyl)sulfamic acid is a different chemical entity, the potential for related hazards must be respected.

Part 2: Immediate Safety & Handling Protocol

Even without a specific SDS, a conservative approach to Personal Protective Equipment (PPE) is mandatory. This is based on the known hazards of the parent compound (sulfamic acid is a skin and eye irritant) and potential, uncharacterized risks from the derivative[3][4][5].

PPE Category Specification & Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum. A full-face shield is required when handling larger quantities or when there is a significant splash risk. Causality : Protects against irritation or severe burns from accidental splashes of the acidic compound[6][7].
Hand Protection Chemically resistant gloves (e.g., Nitrile or Butyl rubber). Check manufacturer's compatibility charts if available. Discard and replace gloves immediately if contaminated. Causality : Prevents skin irritation or corrosive damage, a known hazard of sulfamic acids[3][4][5].
Body Protection A standard laboratory coat is required. For larger quantities, a chemically resistant apron or coveralls should be used. Causality : Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, consult your EHS office for mandatory respiratory protection. Causality : While sulfamic acid has low volatility, the properties of the derivative are unknown. A fume hood contains any potentially harmful aerosols generated during handling[8][9].
Part 3: Waste Containment and Labeling

This is the most critical logistical step before disposal.

Step 1: Container Selection

  • Select a robust, leak-proof container made of a material compatible with corrosive substances. A high-density polyethylene (HDPE) or similar plastic container is a common choice[10].

  • Ensure the container has a secure, screw-top lid.

  • The container must be clean and dry before use.

Step 2: Waste Collection

  • Carefully transfer the waste (4-Ethylphenyl)sulfamic acid into the designated waste container.

  • Do NOT mix this waste with any other chemical waste stream[11]. This is a critical safety measure to prevent unknown, potentially violent reactions.

  • If the material is a solid, use dedicated scoops or spatulas. Avoid creating dust[4].

  • If the material is in solution, use a funnel to prevent spills.

Step 3: Labeling for Disposal

  • Proper labeling is a legal and safety requirement. Your institution's EHS office will provide specific guidelines, but all labels must include:

    • The words "HAZARDOUS WASTE "[8].

    • The full, unabbreviated chemical name: (4-Ethylphenyl)sulfamic acid .

    • The date accumulation started.

    • An indication of the hazards. Since the full hazard profile is unknown, list the known hazards of the parent compound and potential hazards: "Corrosive (Acid), Irritant. Full Toxicological Properties Unknown. "

Part 4: Spill Management

Should a spill occur, the response must be swift and safe.

For a Small Spill (Solid):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Wear the full PPE detailed in the table above.

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand, earth, or vermiculite. Do NOT use combustible materials like paper towels[8].

  • Collection: Carefully sweep the absorbed material into your designated hazardous waste container. Avoid creating dust[4].

  • Decontamination: Wipe the spill area with a damp cloth (water). Then, perform a final wipe-down with a soap and water solution. All cleaning materials must be placed in the hazardous waste container.

For a Large Spill or Any Liquid Spill:

  • EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • NOTIFY: Contact your institution's Environmental Health & Safety (EHS) emergency line immediately. Provide them with the chemical name and the approximate quantity spilled. Do not attempt to clean up a large spill yourself.

Part 5: The Final Disposal Pathway

The ultimate disposal of this chemical must be handled by professionals.

Procedural Steps:

  • Contact EHS: Once your labeled waste container is ready for pickup, contact your institution's EHS office. They are the only personnel authorized to transport and manage the final disposal process.

  • Professional Incineration: EHS will coordinate with a licensed hazardous waste disposal company. For organic or novel compounds, the most common and safest disposal method is high-temperature incineration at a permitted facility[12][13]. This process ensures the complete destruction of the compound.

  • Documentation: Maintain a record of the waste disposal request and confirmation as part of your laboratory's compliance documentation.

The flowchart below outlines the essential decision-making process for handling this type of uncharacterized chemical waste.

cluster_prep Preparation & Handling cluster_action Action cluster_disposal Final Disposal prep Identify Need to Dispose of (4-Ethylphenyl)sulfamic acid sds_check Search for Specific SDS prep->sds_check conservative_ppe Assume Hazardous: Don Full PPE (Eyes, Gloves, Coat) in Fume Hood sds_check->conservative_ppe Not Found waste_container Prepare Labeled, Compatible Hazardous Waste Container conservative_ppe->waste_container spill_check Is there a spill? waste_container->spill_check no_spill Transfer Chemical Waste to Labeled Container spill_check->no_spill No spill_size Small or Large Spill? spill_check->spill_size Yes contact_ehs Store Sealed Container Safely and Contact EHS for Pickup no_spill->contact_ehs small_spill Small Spill Procedure: 1. Alert Personnel 2. Absorb with Inert Material 3. Collect into Waste Container spill_size->small_spill Small large_spill Large Spill Procedure: 1. EVACUATE Area 2. ISOLATE Lab 3. NOTIFY EHS Immediately spill_size->large_spill Large small_spill->contact_ehs prof_disposal EHS Manages Disposal via Licensed Waste Vendor (e.g., Incineration) contact_ehs->prof_disposal document Document Waste Transfer prof_disposal->document

Caption: Decision workflow for uncharacterized chemical waste disposal.

By adhering to this rigorous, safety-first protocol, you ensure compliance and protect yourself, your colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfamic Acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfamic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: Sulfamic acid. Retrieved from [Link]

  • Nexchem. (n.d.). Sulphamic Acid Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfamic acid. Retrieved from [Link]

  • Brenntag. (2012, August 14). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 SULFAMIC ACID. Retrieved from [Link]

  • Chem-Supply. (2018, January 30). Sulfamic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Valudor Products. (n.d.). MATERIAL SAFETY DATA SHEET: Sulfamic Acid. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0328 - SULFAMIC ACID. Retrieved from [Link]

  • Redox. (2024, February 1). Safety Data Sheet Sulphamic Acid Solution. Retrieved from [Link]

Sources

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